molecular formula C13H15N5 B8299826 2-(1H-indazol-5-yl)-5-isopropyl-2H-pyrazol-3-ylamine

2-(1H-indazol-5-yl)-5-isopropyl-2H-pyrazol-3-ylamine

Cat. No.: B8299826
M. Wt: 241.29 g/mol
InChI Key: UDKNHQIHEWJPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indazol-5-yl)-5-isopropyl-2H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C13H15N5 and its molecular weight is 241.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

2-(1H-indazol-5-yl)-5-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C13H15N5/c1-8(2)12-6-13(14)18(17-12)10-3-4-11-9(5-10)7-15-16-11/h3-8H,14H2,1-2H3,(H,15,16)

InChI Key

UDKNHQIHEWJPNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-indazol-5-ylamine (8.0 g, 60.1 mmol) in concentrated HCl (20 mL, 240 mmol) was added an aqueous solution (50 mL) of NaNO2 (4.2 g, 60.1 mmol) at 0° C. and the resulting mixture was stirred for 1 h. A solution of SnCl2.2H2O (27 g, 120 mmol) in conc HCl (30 mL) was then added at 0° C. The reaction was stirred for an additional 2 h at RT. A solution of 4-methyl-3-oxo-pentanenitrile (8.0 g, 1.1 eq) in ethanol (50 mL) was added and the resultant mixture was heated to reflux overnight. The reaction mixture was concentrated under reduced pressure and was purified by silica gel chromatography to provide 2-(1H-indazol-5-yl)-5-isopropyl-2H-pyrazol-3-ylamine (8.5 g, 59% yield, two steps). 1H NMR (300 MHz, DMSO-d6) 8.09 (s, 1H), 7.82 (s, 1H), 7.57 (d, J=6.6 Hz, 1H), 7.51 (d, J=6.6 Hz, 1H), 5.31 (s, 1H), 5.12 (s, 2H), 2.74 (m, 1H), 1.15 (d, J=5.1 Hz, 6H); MS (ESI) m/z: 242.3 (M+H+).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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